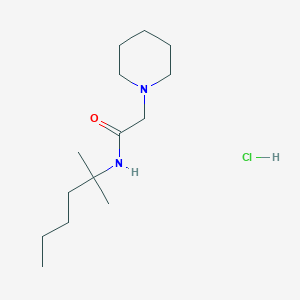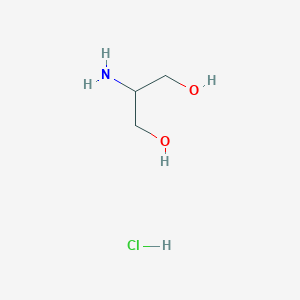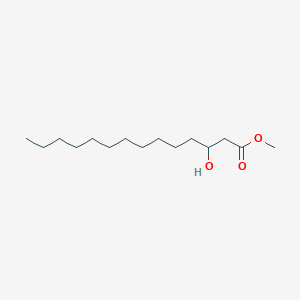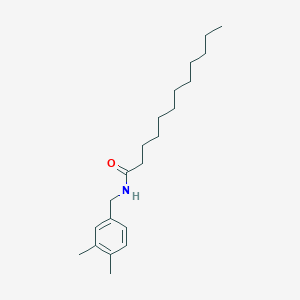
1-Piperidineacetamide, N-(1,1-dimethylpentyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperidineacetamide, N-(1,1-dimethylpentyl)-, hydrochloride is a chemical compound commonly known as DMAA (1,3-dimethylamylamine). It is a synthetic compound that has been used in various dietary supplements and pre-workout supplements due to its stimulant properties. DMAA has been the subject of scientific research for many years due to its potential benefits and limitations in various applications.
Mecanismo De Acción
DMAA acts as a sympathomimetic agent, which means that it stimulates the sympathetic nervous system. It works by increasing the release of norepinephrine, dopamine, and other neurotransmitters in the brain. This results in increased energy levels, improved focus and concentration, and a decrease in appetite.
Efectos Bioquímicos Y Fisiológicos
DMAA has been shown to have a number of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and respiration rate. It has also been shown to increase the release of glucose and fatty acids into the bloodstream, which can provide energy for the body. DMAA has also been shown to increase the release of endorphins, which can improve mood and reduce pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMAA has a number of advantages and limitations when used in lab experiments. Its stimulant properties make it useful in studies that require increased focus and concentration. It can also be used to increase energy levels in animal models. However, its potential side effects, such as increased heart rate and blood pressure, must be taken into consideration when using it in lab experiments.
Direcciones Futuras
There are a number of potential future directions for the study of DMAA. One area of research could be the development of new and improved synthesis methods for DMAA. Another area of research could be the study of its potential use in the treatment of ADHD and other neurological disorders. Additionally, more research is needed to fully understand the potential risks and benefits of DMAA when used in dietary supplements and pre-workout supplements.
Métodos De Síntesis
The synthesis of DMAA involves the reaction of 4-methylhexan-2-one with hydroxylamine to form 4-methylhexan-2-one oxime. This is then reacted with bromine to form 1-bromo-4-methylhexane, which is further reacted with piperidine to form 1-piperidinehexan-4-one. Finally, the reaction of 1-piperidinehexan-4-one with hydrochloric acid results in the formation of DMAA hydrochloride.
Aplicaciones Científicas De Investigación
DMAA has been extensively studied for its potential use as a stimulant in various applications. It has been used in dietary supplements and pre-workout supplements due to its ability to increase energy levels, improve performance, and aid in weight loss. DMAA has also been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Propiedades
Número CAS |
109310-43-2 |
|---|---|
Nombre del producto |
1-Piperidineacetamide, N-(1,1-dimethylpentyl)-, hydrochloride |
Fórmula molecular |
C14H29ClN2O |
Peso molecular |
276.84 g/mol |
Nombre IUPAC |
N-(2-methylhexan-2-yl)-2-piperidin-1-ylacetamide;hydrochloride |
InChI |
InChI=1S/C14H28N2O.ClH/c1-4-5-9-14(2,3)15-13(17)12-16-10-7-6-8-11-16;/h4-12H2,1-3H3,(H,15,17);1H |
Clave InChI |
DNCLZYVCDJLCKQ-UHFFFAOYSA-N |
SMILES |
CCCCC(C)(C)NC(=O)CN1CCCCC1.Cl |
SMILES canónico |
CCCCC(C)(C)NC(=O)CN1CCCCC1.Cl |
Otros números CAS |
109310-43-2 |
Sinónimos |
N-(2-methylhexan-2-yl)-2-(1-piperidyl)acetamide hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(Toluene-4-sulfonyl)-p-tolyl-amino]-propionic acid](/img/structure/B27019.png)

![3-[3-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B27024.png)




![2-[[2-[[4-Amino-2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoic acid](/img/structure/B27033.png)




